molecular formula C21H19N5O4S B2804773 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1331346-52-1

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Katalognummer: B2804773
CAS-Nummer: 1331346-52-1
Molekulargewicht: 437.47
InChI-Schlüssel: DPEZFELKTWUWLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a potent and selective small-molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase whose aberrant activation, often through gene rearrangements, is a well-established oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. This compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby suppressing its catalytic activity and autophosphorylation. The primary research application of this inhibitor is in the investigation of ALK-dependent signaling pathways and their role in tumor cell proliferation, survival, and metastasis. It serves as a critical pharmacological tool for validating ALK as a therapeutic target, studying mechanisms of resistance to earlier-generation ALK inhibitors, and exploring potential combination therapies in preclinical models. Its specific chemical scaffold is of significant interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved efficacy and blood-brain barrier penetration for treating ALK-positive brain metastases.

Eigenschaften

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c27-19(24-20-23-16(13-31-20)14-2-1-5-22-11-14)12-25-6-7-26(21(25)28)15-3-4-17-18(10-15)30-9-8-29-17/h1-5,10-11,13H,6-9,12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEZFELKTWUWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

    Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate amine with an isocyanate under controlled conditions to form the imidazolidinone ring.

    Introduction of the Benzo[d][1,4]dioxin Moiety: This step involves the coupling of the imidazolidinone intermediate with a benzo[d][1,4]dioxin derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Thiazole and Pyridine Ring Incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: POCl3, NaH, various nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Q & A

Basic: What are the standard protocols for synthesizing this compound and ensuring purity?

Methodological Answer:
The synthesis involves multi-step reactions starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyridin-3-yl thiazole derivatives. Key steps include:

  • Coupling Reactions : Amide bond formation using carbodiimide coupling agents under inert atmospheres (e.g., nitrogen) .
  • Oxidation/Reduction : Controlled use of oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) to modify functional groups .
  • Purification : Column chromatography (silica gel) with solvent gradients (e.g., ethyl acetate/hexane) to isolate intermediates and final products .
  • Characterization : Confirm structural integrity via 1^1H/13^{13}C NMR (peaks for dioxin protons at δ 4.2–4.5 ppm and thiazole carbons at δ 150–160 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Elevated temperatures (70–100°C) for faster kinetics but monitored to avoid decomposition .
  • Solvent Polarity : Test polar aprotic solvents (DMF, DMSO) for amide coupling versus non-polar solvents (toluene) for cyclization steps .
  • Catalyst Screening : Evaluate Pd-based catalysts for cross-coupling or acid/base catalysts for ring-closing reactions .
  • Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions. For example, a 15% yield increase was reported in analogous compounds by adjusting solvent ratios and reflux time .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify aromatic protons (δ 6.8–8.2 ppm for dioxin and pyridyl groups) and imidazolidinone NH (δ 10–12 ppm) .
    • 13^{13}C NMR: Confirm carbonyl groups (C=O at δ 165–175 ppm) and heterocyclic carbons .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) to verify molecular formula (e.g., [M+H]+^+ at m/z 479.15) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm1^{-1}) and NH bends (~3300 cm1^{-1}) .

Advanced: How can conflicting spectral data between batches be resolved?

Methodological Answer:

  • Replicate Synthesis : Repeat reactions under identical conditions to rule out procedural errors .
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NMR peaks) .
  • By-Product Analysis : LC-MS to identify impurities (e.g., hydrolyzed amides or oxidized thiazoles) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Basic: What are common by-products, and how are they mitigated?

Methodological Answer:

By-Product Formation Cause Mitigation Strategy
Hydrolyzed amideMoisture exposure during synthesisUse anhydrous solvents and inert gas .
Oxidized thiazoleOveruse of oxidizing agentsTitrate oxidizing agents incrementally .
Uncyclized intermediatesIncomplete ring-closing reactionsOptimize reaction time and catalysts .

Advanced: How can structure-activity relationships (SAR) be analyzed for derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace pyridin-3-yl with pyridin-2-yl) and test bioactivity .
  • Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Computational Docking : Map binding affinities via AutoDock Vina to correlate substituent effects with activity .

Basic: What storage conditions preserve compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon/vacuum-sealed containers to limit oxidation .
  • Solubility Considerations : Lyophilize if stable in aqueous buffers; otherwise, store in DMSO-d6 for NMR studies .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • Buffer Incubation : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Degradation Monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify intact compound vs. degradation products .
  • Metabolite Identification : LC-MS/MS to trace hydrolyzed or conjugated metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.